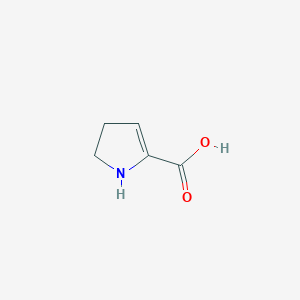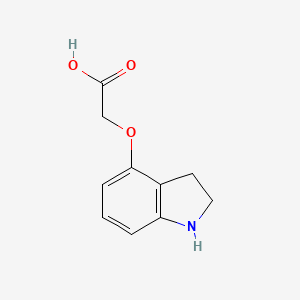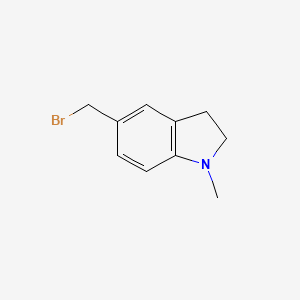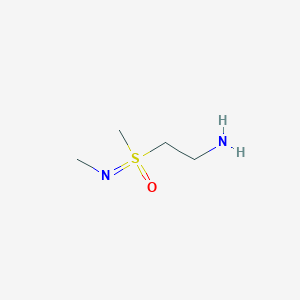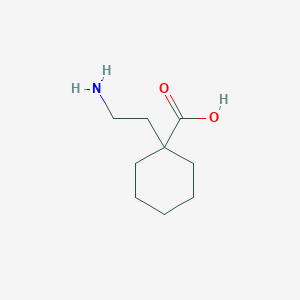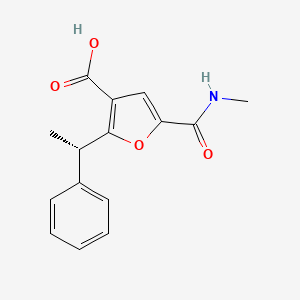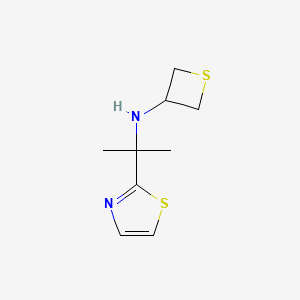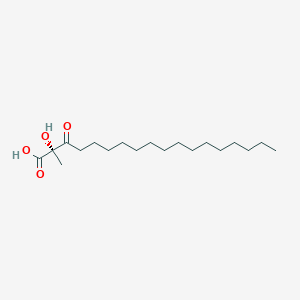
(S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a keto group attached to an octadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid typically involves multi-step organic reactions. One common method includes the use of Meldrum’s acid derivatives. The process often starts with the preparation of acyl Meldrum’s acid derivatives, followed by selective synthesis using reagents like samarium diiodide (SmI2) in the presence of water . This method allows for the streamlined preparation of hydroxy carboxylic acids, which are key intermediates in the synthesis of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the hydroxy group.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as keto acids, secondary alcohols, and substituted carboxylic acids.
Scientific Research Applications
(S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its structural configuration and the presence of other functional groups .
Comparison with Similar Compounds
Similar Compounds
Acyl Meldrum’s Acid Derivatives: These compounds share similar reactivity and are used in the synthesis of various hydroxy and keto acids.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C19H36O4 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-oxooctadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)19(2,23)18(21)22/h23H,3-16H2,1-2H3,(H,21,22)/t19-/m0/s1 |
InChI Key |
JZIKBMNXHDZFAK-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@@](C)(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


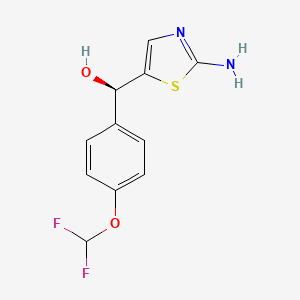

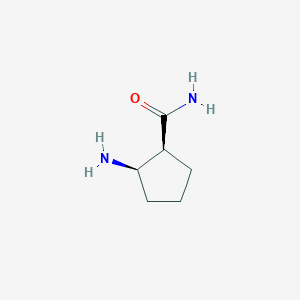

![1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)
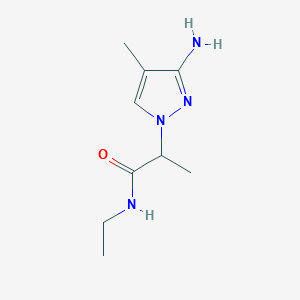
![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
